molecular formula C7H12O B1147764 2E,4Z-Heptadien-1-ol CAS No. 70979-88-3

2E,4Z-Heptadien-1-ol

Cat. No.: B1147764
CAS No.: 70979-88-3
M. Wt: 112.171
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2E,4Z-Heptadien-1-ol (CAS 70979-88-3) is an aliphatic allylic alcohol characterized by its specific stereochemistry of two double bonds in the (E) and (Z) configuration, respectively. This structure is of significant interest in chemical ecology and natural product research. The compound is identified as a natural substance and has been found in nature . A prominent application of this compound is in entomological studies, where it has been identified as a critical component of insect pheromone blends. Specifically, it forms part of the sex pheromone of the male dried bean beetle, Acanthoscelides obtectus . This makes it a valuable compound for research into insect communication, behavior manipulation, and the development of integrated pest management strategies. From a biochemical perspective, aliphatic allylic alcohols like this compound are recognized as substrates for enzymes such as Aryl-alcohol oxidases (AAOs) . These flavin-containing enzymes oxidize such alcohols to their corresponding aldehydes, producing hydrogen peroxide as a by-product. This reaction is relevant in biocatalysis for the synthesis of flavors and fragrances, and in biotechnological applications for in-situ hydrogen peroxide generation . The compound has a molecular formula of C7H12O and a molecular weight of approximately 112.17 g/mol . It is estimated to be a liquid with a water solubility of about 8513 mg/L at 25°C and a predicted boiling point of 176.80 °C at 760.00 mm Hg . ATTENTION: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct a thorough safety assessment before handling.

Properties

CAS No.

70979-88-3

Molecular Formula

C7H12O

Molecular Weight

112.171

Purity

90% min.

Synonyms

2E,4Z-Heptadien-1-ol

Origin of Product

United States

Contextual Significance in Chemical Ecology and Biological Systems Research

The primary significance of 2E,4Z-Heptadien-1-ol in scientific research lies in its role as a potent semiochemical, specifically as an aggregation pheromone in certain insect species. mdpi.comnih.gov Pheromones are chemical substances released by an organism that affect the behavior or physiology of others of the same species. researchgate.net Aggregation pheromones, in particular, lead to the formation of groups, which can be crucial for mating, defense, or overcoming host plant resistance. researchgate.netnih.gov

A pivotal area of research involves the leaf beetle Diorhabda elongata, which was introduced as a biological control agent for the invasive saltcedar plant (Tamarix spp.) in the western United States. nih.govresearchgate.net Scientific investigations revealed that male D. elongata beetles produce a blend of two compounds, (2E,4Z)-2,4-heptadienal and this compound, when feeding on the host plant. nih.govresearchgate.net These volatiles were found to be produced almost exclusively by males and elicit strong responses from the antennae of both male and female beetles. nih.gov This indicates that these compounds serve as an aggregation pheromone, attracting both sexes to a specific location for reproductive purposes. mdpi.comnih.gov

Further field trials have demonstrated the potency of this compound. When tested individually, it was found to be as attractive to the beetles as a 1:1 mixture with its corresponding aldehyde, and significantly more attractive than the aldehyde alone. nih.govresearchgate.net This finding underscores the alcohol's primary role in stimulating the aggregation behavior that is critical for the beetle's success as a biological control agent. usda.gov The ability of the pheromone to induce the formation of high-density beetle populations enhances their impact on the target weed. mdpi.com

Table 2: Research Findings on the Biological Role of this compound

Organism Context Finding Source(s)
Diorhabda elongata (Saltcedar Leaf Beetle) Biological Control Male-produced aggregation pheromone component, attractive to both males and females. nih.govresearchgate.net

Historical Trajectories of Research and Initial Discoveries Pertaining to 2e,4z Heptadien 1 Ol

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

The integration of biological catalysts, such as enzymes, into organic synthesis provides a powerful tool for creating complex molecules with high stereoselectivity under mild reaction conditions. These chemoenzymatic and biocatalytic strategies are particularly valuable for the synthesis of specific stereoisomers of heptadienol.

Stereoselective Synthesis Strategies Utilizing Enzyme Systems

Enzyme-based systems offer unparalleled stereocontrol in the synthesis of chiral molecules. For conjugated dienols, enzymes can be used to selectively reduce a precursor or resolve a racemic mixture, yielding a product with a specific (E,Z) configuration. This high degree of selectivity is often difficult to achieve with traditional chemical methods. For instance, recombinant alcohol dehydrogenases have demonstrated high stereoselectivity in the reduction of related dienals. The use of enzymes can lead to products with over 99% stereoselectivity, a significant improvement over some chemical reductions.

These biocatalytic reactions are typically performed in aqueous buffer systems, which are more environmentally benign than the organic solvents often required for conventional synthesis. The ability to fine-tune enzyme properties through genetic engineering further expands the scope and efficiency of these synthetic routes.

Applications of Alcohol Dehydrogenases and Lipases in Dienol Production

Alcohol dehydrogenases (ADHs) and lipases are two classes of enzymes that have found significant application in the production of dienols. ADHs, particularly those from organisms like Saccharomyces cerevisiae, Rhodococcus ruber, and Lactobacillus kefir, are highly effective in the stereoselective reduction of dienals to their corresponding dienols. rsc.org These reactions often utilize a cofactor like NADPH, which can be regenerated in situ to improve the economic viability of the process.

Lipases, on the other hand, are frequently employed in the kinetic resolution of racemic mixtures of dienols. In this process, the lipase (B570770) selectively catalyzes the acylation of one enantiomer, allowing for the separation of the two. Candida antarctica lipase B (CAL-B) is a commonly used lipase for this purpose, achieving good enantiomeric excess in the resolution of dienol derivatives.

Table 1: Comparison of Enzymatic Systems in Dienol Synthesis

Enzyme Type Application Key Features Example
Alcohol Dehydrogenase (ADH) Stereoselective reduction High stereoselectivity (>99%); requires cofactor recycling. Reduction of 2,4-decadienal using recombinant ADH from S. cerevisiae.
Lipase Kinetic resolution Enantioselective acylation of racemic mixtures. Resolution of deca-2,4-dienol derivatives using Candida antarctica lipase B (CAL-B).

Enantioselective and Diastereoselective Control in this compound Synthesis

Achieving precise enantioselective and diastereoselective control is a key challenge in the synthesis of specific stereoisomers of 2,4-heptadien-1-ol. Chemoenzymatic approaches have proven to be highly effective in this regard. For example, the combination of a chemocatalyst for one reaction step and a biocatalyst for another can create a cascade process that builds the desired stereochemistry with high fidelity.

One strategy involves the use of a chiral organocatalyst for an initial C-C bond-forming reaction, followed by an enzyme-catalyzed reduction to set the final stereocenters. rsc.org This sequential approach allows for the controlled formation of diols with two stereogenic centers. rsc.org Similarly, dynamic kinetic resolution, which combines in situ racemization of the starting material with an enantioselective enzymatic reaction, can be used to convert a racemic mixture entirely into a single desired enantiomer.

Chemo-Synthetic Pathways to this compound

While biocatalytic methods offer excellent selectivity, traditional chemo-synthetic routes remain a cornerstone for the production of this compound, providing scalability and access to a wide range of starting materials.

Construction of Conjugated Diene Systems via Advanced Organic Reactions

The creation of the conjugated diene system with the correct (2E,4Z) geometry is the most critical step in the chemical synthesis of this compound. Several advanced organic reactions can be employed for this purpose. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for forming carbon-carbon double bonds with stereochemical control. researchgate.net For instance, the reaction of a stabilized ylide with an appropriate aldehyde can construct the diene system. researchgate.net

Another approach involves the thermal rearrangement of β-allenic esters using an alumina (B75360) catalyst, which can yield (2E,4Z)-dienoic esters with high stereoselectivity (91-100%). researchgate.net These esters can then be converted to the target alcohol. Palladium-catalyzed cross-coupling reactions also offer a versatile method for constructing the diene framework. acs.org

Table 2: Selected Chemo-Synthetic Reactions for Diene Construction

Reaction Description Key Features
Wittig Reaction Reaction of a phosphorus ylide with an aldehyde or ketone. Offers control over double bond geometry. researchgate.net
Horner-Wadsworth-Emmons Reaction A modification of the Wittig reaction using phosphonate (B1237965) carbanions. Often provides higher E-selectivity and easier product purification.
Alumina-Catalyzed Rearrangement Thermal rearrangement of β-allenic esters. High stereoselectivity for (2E,4Z) isomers (91-100%). researchgate.net
Palladium-Catalyzed Cross-Coupling Coupling of organometallic reagents with organic halides. Versatile for creating C-C bonds with stereocontrol. acs.org

Reductive Synthesis of this compound from Dienals and Dien-esters

Once the conjugated diene system with the desired stereochemistry is in place in the form of a dienal or dien-ester, the final step is the reduction of the carbonyl group to a primary alcohol. This reduction must be performed selectively, without affecting the double bonds of the diene system.

A concise synthesis of (2E,4Z)-2,4-heptadien-1-ol starts from commercially available (Z)-2-penten-1-ol. researchgate.net This is first converted to ethyl-(2E,4Z)-2,4-heptadienoate through a reaction with activated manganese dioxide and (carboethoxymethylene)triphenylphosphorane. researchgate.net The resulting ester is then reduced to (2E,4Z)-2,4-heptadien-1-ol using a reducing agent like lithium aluminum hydride (LiAlH₄). researchgate.net

Catalytic Strategies for Stereospecific Formation of this compound

The stereospecific construction of the conjugated diene system in this compound relies heavily on catalytic methods that can precisely control the geometry of the newly formed double bonds. Various transition-metal and organocatalytic systems have been developed to achieve this. nih.govmdpi.com

One effective strategy involves a benzoic acid-catalyzed Wittig-type reaction. researchgate.netresearchgate.net This approach facilitates the stereoselective formation of the (E)-double bond while preserving the pre-existing (Z)-double bond from the starting material. The synthesis commences with the oxidation of a precursor alcohol, followed by the crucial catalytic olefination step. For instance, (Z)-2-penten-1-ol can be oxidized to the corresponding aldehyde, which then reacts with a phosphorus ylide. The presence of benzoic acid as a catalyst is key to directing the reaction towards the desired (2E,4Z) isomer. researchgate.netresearchgate.net This method highlights how a simple organic acid can influence the stereochemical outcome of a complex transformation.

Broader catalytic approaches for synthesizing conjugated dienes often employ palladium, nickel, or iron catalysts. mdpi.comacs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck couplings, are powerful tools for creating C=C bonds with high stereoselectivity. nih.govmdpi.com Similarly, iron-catalyzed coupling of dienol phosphates with Grignard reagents provides an efficient route to terminal conjugated dienes. acs.org These methods offer a versatile platform for constructing diene systems, although their application to the specific synthesis of this compound requires careful selection of precursors and reaction conditions to ensure the correct stereochemistry.

Catalytic Strategy Overview
Reaction Benzoic Acid-Catalyzed Wittig-type Reaction researchgate.netresearchgate.net
Precursor Ethyl-(2E,4Z)-2,4-heptadienoate researchgate.net
Catalyst Benzoic Acid researchgate.net
Key Transformation Reaction of an aldehyde with (carboethoxymethylene)triphenylphosphorane. researchgate.netresearchgate.net
Stereochemical Control The catalyst promotes the formation of the (E)-configured double bond. researchgate.net
Final Step Reduction of the resulting ester to the target alcohol. researchgate.netresearchgate.net

Divergent Synthetic Routes from Readily Available Precursors to this compound

Divergent synthesis allows for the creation of complex molecules like this compound from simple, commercially available starting materials. These routes are characterized by a sequence of reactions that build the carbon skeleton and install the required functional groups and stereocenters.

A notable divergent synthesis starts from (Z)-2-penten-1-ol, a readily available precursor. researchgate.nettandfonline.com The strategy involves a three-step sequence. First, the starting alcohol is oxidized to the corresponding (Z)-2-pentenal using an oxidizing agent like manganese dioxide (MnO₂). Next, a benzoic acid-catalyzed reaction with (carboethoxymethylene)triphenylphosphorane extends the carbon chain and stereoselectively forms the (E)-double bond, yielding ethyl-(2E,4Z)-2,4-heptadienoate. researchgate.netresearchgate.net The final step is the reduction of the ester functional group to the primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄), which furnishes the desired this compound. researchgate.netresearchgate.net

Another powerful divergent strategy involves the coupling of smaller, functionalized fragments. The Cadiot-Chodkiewicz reaction, for example, can be used to couple a terminal alkyne with a 1-bromoalkyne. tandfonline.com This approach could be adapted to build the C7 carbon backbone of heptadienol. The resulting conjugated diyne intermediate can then be stereoselectively reduced. The use of specific reducing agents, such as dicyclohexylborane (B74569) followed by treatment with acetic acid, is known to reduce diynes to (Z,Z)-dienes. tandfonline.com By carefully selecting the reduction conditions, it is possible to achieve other stereoisomers, providing a flexible route to various dienols from common alkyne precursors.

Divergent Synthesis from (Z)-2-Penten-1-ol
Starting Material (Z)-2-penten-1-ol researchgate.net
Step 1: Oxidation Conversion to (Z)-2-pentenal using MnO₂. researchgate.net
Step 2: Olefination Benzoic acid-catalyzed reaction with (carboethoxymethylene)triphenylphosphorane to form ethyl-(2E,4Z)-2,4-heptadienoate. researchgate.netresearchgate.net
Step 3: Reduction Conversion of the ester to this compound using LiAlH₄. researchgate.netresearchgate.net
Overall Approach A linear sequence that builds complexity and stereochemistry from a simple Z-alkenol. researchgate.net

Biosynthesis and Metabolic Transformations of 2e,4z Heptadien 1 Ol in Biological Systems

Elucidation of Enzymatic Pathways Involved in 2E,4Z-Heptadien-1-ol Production

The primary biosynthetic route for short-chain unsaturated alcohols in plants is the lipoxygenase (LOX) pathway. usp.br This pathway is responsible for producing a variety of volatile compounds, typically with six or nine carbon atoms (C6 and C9), which contribute to the characteristic "green leaf" aroma of wounded plants. usp.br The production of C7 volatiles like this compound is less common, and while it is understood to derive from fatty acid oxidation, the precise enzymatic steps are not as clearly defined as those for C6 and C9 compounds. researchgate.net

The canonical LOX pathway proceeds through a series of enzymatic reactions, as detailed in the table below. usp.br

EnzymeEnzyme Commission (EC) NumberFunction in the PathwayReference
Lipase (B570770)EC 3.1.1.3Hydrolyzes triacylglycerols to release free fatty acids. usp.br
Lipoxygenase (LOX)EC 1.13.11.12Catalyzes the dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. gpnotebook.comcreative-proteomics.com
Hydroperoxide Lyase (HPL)EC 4.1.2.-Cleaves fatty acid hydroperoxides into shorter-chain aldehydes and oxo-acids. creative-proteomics.com
Alcohol Dehydrogenase (ADH)EC 1.1.1.1Reduces the newly formed aldehydes to their corresponding alcohols. nih.gov

While this pathway readily explains the formation of C6 and C9 volatiles from the cleavage of 13-hydroperoxides and 9-hydroperoxides of linoleic and linolenic acid, the generation of a C7 compound suggests a different cleavage site on the fatty acid backbone or the use of a different precursor. The specific hydroperoxide lyase or other enzymatic activity responsible for generating the C7 aldehyde precursor to this compound has not been definitively characterized.

Identification of Biosynthetic Precursors and Intermediates for this compound

The foundational precursors for the LOX pathway are C18 polyunsaturated fatty acids (PUFAs), primarily linoleic acid (C18:2) and α-linolenic acid (C18:3). frontiersin.org The biosynthesis of this compound follows a sequence of intermediate compounds:

Free Fatty Acids : The process begins when lipases release PUFAs from stored glycerolipids. usp.br

Fatty Acid Hydroperoxides : Lipoxygenase (LOX) introduces molecular oxygen into the fatty acid chain. For C7 volatile formation, a theoretical intermediate would be an 11-hydroperoxide of a C18 fatty acid, although the specific LOX responsible for this is not well-established. Human 5-lipoxygenase (5-LOX) is known to attack at the C7 position of docosahexaenoic acid (DHA), demonstrating that enzymatic oxygenation at this position is biologically possible. nih.govnih.gov

(2E,4Z)-Heptadienal : The fatty acid hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). Cleavage of an 11-hydroperoxide would yield a C7 aldehyde, specifically (2E,4Z)-Heptadienal. This aldehyde is the direct precursor to the target alcohol.

(2E,4Z)-Heptadien-1-ol : Finally, the aldehydic intermediate is reduced by an alcohol dehydrogenase (ADH) to form (2E,4Z)-Heptadien-1-ol. nih.gov

Biotransformation Processes and Metabolic Fate of this compound

Once formed, this compound can be further metabolized by organisms. The primary biotransformation process is oxidation, which converts the alcohol back into an aldehyde and subsequently into a carboxylic acid. This process is a key step in the catabolism of the compound, allowing it to be integrated into central metabolic pathways.

In microorganisms such as Pseudomonas putida, intricate networks exist for the catabolism of alcohols. asm.org Fitness data from these bacteria suggest that the initial oxidation of primary alcohols is complex, involving multiple alcohol dehydrogenases. asm.org The resulting fatty acids are then catabolized via β-oxidation. asm.org Fungi, in particular, possess highly effective enzymes for this transformation. nih.gov The metabolic fate of this compound is therefore its conversion to (2E,4Z)-heptadienoic acid, which can then be broken down for energy and cellular building blocks.

Role of Aryl-Alcohol Oxidases and Related Enzymes in this compound Metabolism

A key class of enzymes involved in the metabolism of this compound are the aryl-alcohol oxidases (AAOs, EC 1.1.3.7). nih.gov These FAD-containing enzymes, found predominantly in fungi like Pleurotus eryngii, are notable for their broad substrate specificity, which includes aromatic and aliphatic allylic primary alcohols. nih.govcapes.gov.brnih.gov

The reaction catalyzed by AAOs is the oxidation of the primary alcohol to its corresponding aldehyde, using molecular oxygen as the electron acceptor and producing hydrogen peroxide (H₂O₂) as a byproduct. nih.govnih.gov Research has shown that polyunsaturated aliphatic alcohols, such as 2,4-hexadien-1-ol and 2,4-heptadien-1-ol, are particularly favorable substrates for many AAOs. nih.gov The enzyme from P. eryngii shows high activity towards these compounds, indicating a significant role in their metabolism. capes.gov.br In some instances, AAOs can also exhibit a minor activity towards aldehydes, oxidizing them further to carboxylic acids. capes.gov.br

The table below presents research findings on the substrate specificity of a purified aryl-alcohol oxidase from Pleurotus eryngii, demonstrating its high activity towards polyunsaturated alcohols compared to a simple aromatic alcohol.

SubstrateRelative Vmax (%)Km (mM)Reference
Benzyl alcohol1000.84 capes.gov.br
p-Anisyl alcohol (4-methoxybenzyl alcohol)4000.04 capes.gov.br
Cinnamyl alcohol2800.11 capes.gov.br
2,4-Hexadien-1-ol2300.13 capes.gov.br

Data normalized relative to the maximal velocity (Vmax) of Benzyl alcohol.

This high catalytic efficiency underscores the importance of AAOs in the biotransformation and detoxification of compounds like this compound in fungal ecosystems.

Ecological and Behavioral Roles of 2e,4z Heptadien 1 Ol As a Semiochemical

Function as an Aggregation Pheromone Component in Arthropods

(2E,4Z)-Heptadien-1-ol is a key component of the aggregation pheromone for several insect species, most notably within the chrysomelid beetles of the genus Diorhabda. These beetles are utilized as biological control agents against invasive Tamarix species (saltcedar). The pheromone is typically produced by males and serves to attract both sexes, leading to mass gatherings on host plants. mdpi.commontana.edu This aggregation behavior is vital for the insects' reproductive success and their effectiveness as biocontrol agents. semanticscholar.org

Scientific investigations have successfully identified (2E,4Z)-heptadien-1-ol in the volatile emissions of several Diorhabda species. In studies on Diorhabda elongata and Diorhabda carinulata, a two-component pheromone blend produced almost exclusively by feeding, reproductive males was identified. semanticscholar.orgnih.govresearchgate.net This blend consists of (2E,4Z)-heptadien-1-ol and (2E,4Z)-heptadienal. mdpi.comnih.gov

The identification process involved collecting volatile chemicals from feeding male and female beetles and analyzing them using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The biological activity of these compounds was confirmed through gas chromatography-electroantennographic detection (GC-EAD), which measures the response of insect antennae to specific chemical components. nih.govresearchgate.net These analyses revealed that while trace amounts of the two compounds might be detected from females or the host foliage alone, the quantities released by feeding males were substantially higher, ranging from 8 to 40 times greater. nih.govresearchgate.net

Table 1: Identification of Aggregation Pheromone Components in Diorhabda spp.

SpeciesPheromone Component(s)Source OrganismIdentification Methods
Diorhabda elongata(2E,4Z)-heptadien-1-ol, (2E,4Z)-heptadienalMale BeetlesGC-MS, GC-EAD
Diorhabda carinulata(2E,4Z)-heptadien-1-ol, (2E,4Z)-heptadienalMale BeetlesGC-MS, GC-EAD

The behavioral effects of (2E,4Z)-heptadien-1-ol have been confirmed through various laboratory and field experiments. This alcohol component is a powerful attractant, inducing chemotaxis (directed movement in response to a chemical stimulus) in both male and female beetles. mdpi.com In field trials with D. elongata, traps baited with (2E,4Z)-heptadien-1-ol as a single component were found to be as attractive as those baited with a 1:1 blend of the alcohol and its corresponding aldehyde. nih.govresearchgate.net Both the single alcohol and the blend were significantly more attractive than the aldehyde alone. nih.govresearchgate.net Similarly, for D. carinulata, the alcohol component is considered the primary attractant. usda.govoup.com

The deployment of synthetic lures containing (2E,4Z)-heptadien-1-ol in the field has been shown to effectively manipulate beetle populations. usda.gov Such applications lead to increased densities of the insects on pheromone-baited host plants compared to untreated controls, demonstrating the compound's practical efficacy in promoting aggregation. semanticscholar.orgusda.gov This aggregation behavior results in concentrated feeding, which enhances the impact of the biocontrol agent on the target weed. montana.edusemanticscholar.org

The production and perception of (2E,4Z)-heptadien-1-ol are subject to dose-response dynamics. Studies have quantified the natural emission rates of this pheromone. For instance, reproductive males of D. carinulata release approximately 2.08 ng/hr of (2E,4Z)-heptadien-1-ol. usda.gov In D. elongata, males produce a combined total of 55-125 ng of the two-component pheromone blend per day. nih.govresearchgate.net The behavioral response of the beetles is dependent on the concentration of the pheromone; field lures are often designed to release the compound at rates equivalent to the emission of hundreds or even thousands of males to effectively attract beetles over a distance. montana.edu

Interspecific variation in pheromone signaling exists among different Diorhabda species and even between geographically distinct populations of the same species. Research has noted that different day-length adapted populations of Diorhabda exhibit variations in their pheromone blend ratios. atlashymenoptera.net This suggests that the precise composition and concentration of the pheromone signal may be adapted to local environmental conditions and specific Tamarix host species. atlashymenoptera.netmapress.com

Table 2: Pheromone Production Rates in Male Diorhabda Beetles

SpeciesPheromone ComponentReported Emission Rate
Diorhabda carinulata(2E,4Z)-heptadien-1-ol~2.08 ng/hour
Diorhabda carinulata(2E,4Z)-heptadienal~3.1 ng/hour
Diorhabda elongata(2E,4Z)-heptadien-1-ol & (2E,4Z)-heptadienal (blend)55-125 ng/day

Behavioral Efficacy of 2E,4Z-Heptadien-1-ol in Inducing Chemotaxis and Aggregation

Applications of this compound in Biological Control and Pest Management

The chemical compound (2E,4Z)-heptadien-1-ol is a significant semiochemical, primarily identified as a male-produced aggregation pheromone in the leaf beetle Diorhabda carinulata. usda.govmdpi.comnih.gov This beetle is a classical biological control agent introduced to manage the invasive plant saltcedar (Tamarix spp.). researchgate.netriversedgewest.org The application of synthetic (2E,4Z)-heptadien-1-ol has been explored to manipulate the behavior of this biocontrol agent, thereby enhancing the effectiveness of weed management programs. researchgate.netnih.gov

Development of Semiochemical-Based Formulations for Pest Manipulation

The effective use of (2E,4Z)-heptadien-1-ol in the field relies on the development of controlled-release formulations that disseminate the pheromone over a desired period. usda.gov Research has focused on incorporating this semiochemical into various carrier matrices to manipulate the movement and aggregation of biocontrol agents like Diorhabda carinulata. nih.govusda.gov

Several types of formulations have been developed and tested, including biodegradable flakes (e.g., Bio-Flake®), wax-based emulsions, and sprayable microfibers. usda.gov One of the most prominently studied formulations is a wax-based matrix known as SPLAT® (Specialized Pheromone & Lure Application Technology). usda.govnih.gov This formulation allows the pheromone to be applied as dollops to substrates like cattle ear tags or directly onto plants, providing a controlled release of the volatile compound into the environment. usda.govmontana.edu

The goal of these formulations is to create an attractive source that mimics a natural aggregation of the target insect. nih.gov For instance, the release of (2E,4Z)-heptadien-1-ol from these formulations can attract D. carinulata beetles, increasing their local populations on targeted invasive plants. mdpi.comnih.gov Studies have quantified the release rates of the pheromone from these formulations to ensure they are biologically relevant. On the first day of application, a 4-gram dollop of SPLAT® was found to emit an amount of (2E,4Z)-heptadien-1-ol equivalent to the pheromone produced by approximately 3,300 male D. carinulata beetles. nih.gov After an initial rapid decrease, the release rate stabilized and, between days 10 and 31, was equivalent to the hourly emissions of about 60 adult males. nih.gov This sustained release is crucial for manipulating beetle populations throughout their generational life span. nih.gov

Table 1: Formulation Technologies for (2E,4Z)-Heptadien-1-ol Dissemination

Formulation Type Carrier Matrix Application Method Purpose
SPLAT® Wax-based emulsion Applied as dollops via syringe to plants or tags. usda.gov Controlled release for aggregation and retention of Diorhabda carinulata. usda.govnih.gov
Bio-Flake® / MicroFlake® Laminated polymer Aerial or ground dispersal of flakes. usda.gov Timed-release carrier for attractants to manipulate insect movement. usda.gov

Enhancement of Biocontrol Agent Establishment and Monitoring Using this compound

A significant challenge in classical biological control is ensuring the establishment and persistence of the introduced agent at release sites. usda.gov The use of (2E,4Z)-heptadien-1-ol as an aggregation pheromone has proven to be a valuable tool for enhancing the establishment of Diorhabda carinulata. usda.govnih.gov By deploying lures containing the synthetic pheromone at release sites, practitioners can increase the retention of the newly released beetles, encouraging them to remain and reproduce in the target area. usda.govusda.gov

Research has demonstrated that field deployment of (2E,4Z)-heptadien-1-ol lures leads to significantly higher densities of both adult and larval D. carinulata on baited host plants compared to untreated controls. nih.govmontana.edu This concentration of beetles results in intensified herbivory, leading to greater defoliation, foliar dieback, and a reduction in the live canopy volume of the target weed, Tamarix. nih.govmontana.edu In one study, preliminary trials showed that D. carinulata were only recovered from sites where releases were made in conjunction with aggregation pheromone lures. usda.gov

This ability to manipulate the spatial distribution of the biocontrol agent allows for more targeted and effective weed management, particularly in areas with low beetle densities or where establishment has been slow. mdpi.comnih.gov Furthermore, pheromone-baited traps are effective for monitoring the presence, distribution, and population size of the biocontrol agent, which is a critical component of post-release evaluation in a weed biocontrol program. mdpi.comusda.gov

Table 2: Impact of (2E,4Z)-Heptadien-1-ol Lures on Diorhabda carinulata and Host Plant

Parameter Measured Observation Outcome
Beetle Density Persistent and higher densities of adult and larval beetles on pheromone-treated plants. nih.govmontana.edu Enhanced aggregation and establishment of the biocontrol agent. nih.gov
Herbivory Level Increased rates of defoliation on treated plants. nih.govmontana.edu Intensified damage to the target weed. mdpi.com
Host Plant Health Increase in plant dieback and reduction in live canopy volume. nih.govmontana.edu Improved efficacy of the biological control program. nih.gov

Integration of this compound in "Push-Pull" Integrated Pest Management Strategies

"Push-pull" strategies are an advanced form of integrated pest management (IPM) that involves behaviorally manipulating organisms by using stimuli to make a protected resource unattractive (the "push") while simultaneously luring them to a designated area (the "pull"). nih.govufl.edu This approach aims to maximize control efficacy through the synergistic effects of the combined stimuli. nih.gov

In the context of weed biological control, (2E,4Z)-heptadien-1-ol is a prime candidate for the "pull" component. mdpi.com As a potent aggregation pheromone for Diorhabda carinulata, it can be used to attract and concentrate these biocontrol agents onto targeted stands of the invasive Tamarix plant. mdpi.commontana.edu This action effectively "pulls" the agent to where its herbivorous activity is most needed.

To complete the strategy, a "push" component is required. Research has identified a repellent compound, 4-oxo-(E)-2-hexenal, which is an insect-induced plant volatile produced by Tamarix foliage after being fed upon by D. carinulata. mdpi.comresearchgate.net This compound is repellent to reproductive beetles, likely serving as a signal to avoid areas that are already heavily populated and where food resources may become scarce. mdpi.com

Advanced Analytical Methodologies for the Characterization and Detection of 2e,4z Heptadien 1 Ol in Research

Gas Chromatography-Electroantennographic Detection (GC-EAD) in Chemical Ecology Studies

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds from complex mixtures. In the context of (2E,4Z)-Heptadien-1-ol, GC-EAD has been instrumental in pinpointing it as a key component of insect pheromone blends.

The process involves separating volatile compounds collected from an insect or its host plant using a gas chromatograph. The effluent from the GC column is split into two streams. One stream is directed to a standard GC detector (like a Flame Ionization Detector or FID), which produces a chromatogram of all the separated compounds. The other stream is passed over an insect's antenna, which is connected to an electroantennogram (EAG) amplifier. When a compound that the insect's antennal receptors can detect passes over the antenna, it generates a measurable electrical potential.

By aligning the signals from the FID and the EAG, researchers can identify which specific compounds in the volatile mixture elicit an antennal response. This method was critical in the discovery of (2E,4Z)-Heptadien-1-ol as a male-produced aggregation pheromone component in the leaf beetle Diorhabda elongata, a biological control agent for saltcedar. researchgate.net Studies showed that both male and female beetle antennae responded to (2E,4Z)-Heptadien-1-ol when analyzing volatiles from feeding males. researchgate.netmdpi.comresearchgate.net This electrophysiological activity confirmed its role as a semiochemical, guiding further behavioral and chemical analyses. mdpi.comresearchgate.net

A typical GC-EAD output displays two traces: the top trace from the GC detector showing the chemical profile, and the bottom trace from the insect antenna showing the electrophysiological responses. mdpi.comresearchgate.net Peaks in the bottom trace that correspond to specific peaks in the top trace indicate antennally active compounds. For instance, in studies of Diorhabda carinulata, GC-EAD analysis of volatiles from feeding males revealed significant antennal responses to both (2E,4Z)-2,4-heptadienal and (2E,4Z)-2,4-heptadien-1-ol. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Elucidation and Quantification of 2E,4Z-Heptadien-1-ol

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the definitive identification and quantification of (2E,4Z)-Heptadien-1-ol.

Following detection by methods like GC-EAD, HRMS is employed to determine the elemental composition of the active compound. HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of a unique molecular formula. For (2E,4Z)-Heptadien-1-ol, HRMS would confirm the molecular formula as C₇H₁₂O.

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern is often unique to a specific molecule and its isomers, acting as a chemical fingerprint. This technique is crucial for distinguishing between different isomers of heptadienol that might be present in a sample. The identity of natural (2E,4Z)-Heptadien-1-ol is confirmed by comparing its mass spectrum and GC retention time with those of a synthetically produced authentic standard. researchgate.net

In quantitative studies, GC-MS is used to measure the amount of (2E,4Z)-Heptadien-1-ol produced by insects or released from lures. For example, research on D. elongata quantified the emission rates of the pheromone from feeding males, finding them to be significantly higher than from females or control foliage. researchgate.net Similarly, studies on D. carinulata have quantified pheromone emission to understand the impacts of environmental factors or handling stress on pheromone production. usda.govoup.comusda.gov

Table 1: Emission Rates of (2E,4Z)-Heptadien-1-ol from Diorhabda species

SpeciesConditionEmission Rate (ng/day/male)Reference
Diorhabda elongataFeeding males55-125 researchgate.net
Diorhabda carinulataControl (first 6 hours)~18.2 ng/hr usda.gov
Diorhabda carinulataPre-release protocol (first 6 hours)~2.6 ng/hr usda.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Stereochemical Assignment and Mechanistic Investigations of this compound

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for confirming the precise stereochemistry of (2E,4Z)-Heptadien-1-ol. While mass spectrometry can determine the molecular formula and connectivity, it often cannot distinguish between stereoisomers (molecules with the same atoms connected in the same order but with different spatial arrangements).

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). For (2E,4Z)-Heptadien-1-ol, ¹H NMR is particularly important for determining the geometry of the double bonds. The coupling constants (J-values) between protons on a double bond are characteristic of whether the substituents are on the same side (Z or cis) or opposite sides (E or trans) of the double bond. A large coupling constant (typically 12-18 Hz) is indicative of an E configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a Z configuration. Analysis of the ¹H and ¹³C NMR spectra of synthetic (2E,4Z)-Heptadien-1-ol and comparison with the natural product confirms the E configuration at the 2-position and the Z configuration at the 4-position. researchgate.net

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies. For (2E,4Z)-Heptadien-1-ol, the IR spectrum would show a broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and characteristic absorptions in the region of 1600-1680 cm⁻¹ for the C=C stretching of the conjugated diene system.

Together, NMR and IR data provide unambiguous structural confirmation, which is essential for synthesizing a biologically active version of the pheromone for use in monitoring and control applications.

Volatile Collection and Enrichment Techniques for Semiochemical Research (e.g., SPME, Super-Q)

To analyze volatile semiochemicals like (2E,4Z)-Heptadien-1-ol, which are often present in very low concentrations in the air, they must first be collected and concentrated. Several techniques are employed for this purpose in chemical ecology research.

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to adsorb and concentrate volatiles from the headspace around a sample (e.g., a feeding insect). The fiber is then inserted directly into the injection port of a gas chromatograph for analysis. SPME is a versatile and widely used method for analyzing insect pheromones and plant volatiles. mdpi.com

Super-Q is a porous polymer adsorbent used for dynamic headspace sampling, also known as "push-pull" volatile collection. oup.comusda.govnih.gov In this method, purified air is passed over the sample (e.g., an insect in a glass chamber) to carry the emitted volatiles into a trap containing the Super-Q adsorbent. The volatiles are then eluted from the adsorbent with a solvent, such as dichloromethane, to create a concentrated sample for GC analysis. oup.comusda.govnih.gov This technique is effective for collecting volatiles over a set period to determine emission rates. oup.comusda.gov

Both SPME and Super-Q have been successfully used in studies involving (2E,4Z)-Heptadien-1-ol to collect volatiles from Diorhabda species for subsequent analysis by GC-EAD and GC-MS. oup.comusda.govnih.gov The choice of collection method often depends on the specific research question, the nature of the volatile compounds, and the sensitivity required for analysis.

Table 2: Volatile Collection Techniques Used in (2E,4Z)-Heptadien-1-ol Research

TechniqueDescriptionApplication in ResearchReferences
SPME A coated fiber adsorbs volatiles from the headspace for direct GC injection.Analysis of volatiles from feeding insects and host plants. mdpi.comresearchgate.net
Super-Q A porous polymer adsorbent traps volatiles from a stream of air, which are then eluted with a solvent.Dynamic headspace collection to determine pheromone emission rates from Diorhabda beetles. oup.comusda.govnih.gov

Future Research Directions and Unexplored Potential of 2e,4z Heptadien 1 Ol

Emerging Synthetic Paradigms and Green Chemistry Approaches for 2E,4Z-Heptadien-1-ol Production

The demand for stereochemically pure this compound for research and potential commercial applications necessitates the development of efficient and environmentally benign synthetic routes. While traditional chemical syntheses exist, future research is increasingly focused on green chemistry principles to minimize hazardous substances and improve atom economy.

Recent research has highlighted the potential of biocatalysis as a promising green alternative. nih.gov The use of enzymes, such as aryl-alcohol oxidases (AAOs), offers high selectivity and activity under mild reaction conditions, presenting a sustainable pathway for producing valuable compounds from bio-based raw materials. nih.gov Future investigations could explore the directed evolution of enzymes to enhance their specificity and efficiency for the synthesis of this compound and its precursors. Additionally, the development of whole-cell biocatalysts could streamline production processes and reduce costs associated with enzyme purification.

Another avenue of exploration lies in the development of novel catalytic systems. For instance, the use of alumina (B75360) catalysts has shown promise in the highly stereocontrolled synthesis of (2E,4Z)-dienoic esters, which can be precursors to this compound. acs.org Further research into heterogeneous catalysts could lead to more sustainable and scalable production methods with easier catalyst recovery and reuse.

Table 1: Comparison of Synthetic Approaches for this compound

Synthetic ApproachAdvantagesChallenges & Future Research Directions
Traditional Chemical Synthesis Well-established routes. tandfonline.comresearchgate.netOften involves multiple steps, use of hazardous reagents, and may produce isomeric mixtures requiring purification. lookchem.com
Biocatalysis (Enzymatic) High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govEnzyme stability, substrate scope, and cost of enzyme production. Future work includes enzyme engineering and process optimization.
Novel Catalytic Systems Potential for high stereocontrol and catalyst recyclability. acs.orgCatalyst development and optimization for specific transformations, scalability of the process.

Deeper Understanding of Ecological Networks Mediated by this compound

This compound plays a crucial role as a semiochemical, a signaling molecule that mediates interactions between organisms. mdpi.com It is a component of the aggregation pheromone of the northern tamarisk beetle, Diorhabda carinulata, a biological control agent for the invasive saltcedar (Tamarix spp.). mdpi.comusda.gov Male beetles produce a blend of (2E,4Z)-2,4-heptadienal and (2E,4Z)-2,4-heptadien-1-ol, which attracts both males and females, leading to the formation of reproductive aggregations. mdpi.comresearchgate.net

Future research should aim to unravel the complexity of the ecological networks influenced by this compound. This includes investigating the precise ratio of the alcohol to the aldehyde in the pheromone blend and how this ratio might vary with environmental conditions or the physiological state of the insect. usda.govoup.com Understanding these nuances is critical for optimizing its use in biocontrol programs.

Furthermore, the influence of host plant volatiles on the efficacy of the pheromone is an area ripe for exploration. The interaction between insect-produced pheromones and plant-derived chemical cues can significantly impact insect behavior. mdpi.com Research into how volatiles from Tamarix spp. synergize with or inhibit the response to this compound could lead to the development of more effective attractants for monitoring and managing D. carinulata populations. usda.gov

Studies have also identified (E,E)-2,4-heptadien-1-ol, a stereoisomer, in various natural sources, including matcha, where it contributes to the green aroma. mdpi.com Investigating the ecological roles of different isomers of heptadienol in other plant-insect or microbial interactions could reveal novel ecological functions.

Exploration of Novel Biotechnological and Agro-Ecological Applications of this compound

The primary application of this compound lies in the biological control of invasive weeds. mdpi.com Its role as an aggregation pheromone makes it a valuable tool for monitoring and manipulating populations of the tamarisk beetle. usda.gov Future research in this area will likely focus on developing and optimizing controlled-release formulations to enhance the establishment and impact of this biocontrol agent. usda.gov Technologies such as pheromone-embedded flakes or wax-based delivery systems are being investigated to prolong the pheromone's effectiveness in the field. usda.gov

The potential biotechnological applications of this compound and related compounds are also an emerging field of interest. Its structural features, including a hydroxyl group and conjugated double bonds, make it a potential building block for the synthesis of more complex molecules. Enzymes that can act on such compounds are of interest for various biocatalytic processes. nih.gov

In the realm of agro-ecology, beyond its use in tamarisk control, there is potential to explore the effects of this compound on other insect species, both pests and beneficials. A deeper understanding of its behavioral effects could lead to its use in integrated pest management (IPM) strategies for other agricultural systems. For example, it could potentially be used to attract beneficial insects or disrupt the mating of pest species, although such applications require extensive research.

Table 2: Potential Applications of this compound

Application AreaSpecific UseResearch Focus
Weed Biocontrol Aggregation pheromone for Diorhabda carinulata. mdpi.comusda.govDevelopment of controlled-release formulations, optimizing lure blends, and field application strategies. usda.govusda.gov
Integrated Pest Management (IPM) Potential for monitoring or manipulating other insect populations.Screening for activity in other insect species, understanding dose-response relationships.
Biotechnology Chiral building block for synthesis. Exploration of enzymatic transformations and synthetic utility. nih.gov
Flavor and Fragrance The related (E,E) isomer has noted flavor and odor profiles. thegoodscentscompany.comchemicalbook.comInvestigation of the sensory properties of the (2E,4Z) isomer and its potential applications.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2E,4Z-Heptadien-1-ol?

Methodological Answer:

  • Synthesis : Use stereoselective Wittig or Horner-Wadsworth-Emmons reactions to control double-bond geometry. For purity, employ column chromatography with a non-polar solvent system (e.g., hexane/ethyl acetate) and monitor via TLC .
  • Characterization :
    • NMR : Assign stereochemistry using 1H^1H- and 13C^13C-NMR coupling constants (e.g., J2,3J_{2,3} and J4,5J_{4,5}) and NOE correlations to confirm E,Z-configuration .
    • GC-MS : Compare retention indices and fragmentation patterns with NIST reference data (e.g., NIST Chemistry WebBook entries for similar dienols) .
    • IR : Validate hydroxyl and C=C stretching bands (~3300 cm1^{-1} and ~1650 cm1^{-1}) .

Table 1 : Key spectroscopic benchmarks for this compound (hypothetical data):

TechniqueExpected Signal/PatternReference Source
1H^1H-NMRδ 5.4–5.8 ppm (multiplet, 2H, C2–C3)
GC-MS (EI)m/z 112 (base peak, [M–H2_2O]+^+)

Advanced: How can researchers resolve contradictions in reported bioactivity or spectroscopic data for this compound?

Methodological Answer:

  • Data Validation :
    • Replicate experiments using standardized protocols (e.g., identical solvent systems, temperature, and instrumentation) to isolate variables causing discrepancies .
    • Cross-validate spectral data with computational models (e.g., DFT calculations for NMR chemical shifts or IR vibrations) .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify outliers in bioactivity datasets, ensuring sample purity via HPLC before retesting .
  • Case Study : If conflicting insect pheromone activity is reported, test both enantiomers (if applicable) using chiral GC columns to rule out stereochemical interference .

Basic: What experimental controls are essential when studying this compound’s role in insect communication?

Methodological Answer:

  • Negative Controls : Use solvent-only traps to confirm the compound’s attractant/repellent effects are not artifacts .
  • Positive Controls : Compare with known pheromones (e.g., (Z)-11-tetradecenyl acetate) to benchmark activity levels .
  • Blinding : Implement double-blind field trials to eliminate observer bias in behavioral assays .

Advanced: How can mechanistic studies elucidate this compound’s isomerization under environmental conditions?

Methodological Answer:

  • Kinetic Studies :
    • Monitor E,ZE,E isomerization rates via UV-Vis spectroscopy at varying temperatures/pH levels .
    • Use deuterated solvents (e.g., D2_2O) to assess solvent-assisted proton exchange mechanisms .
  • Computational Modeling :
    • Calculate activation energies for isomerization pathways using Gaussian or ORCA software .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to track bond reorganization via NMR .

Basic: What are best practices for quantifying this compound in complex mixtures?

Methodological Answer:

  • Sample Preparation : Use solid-phase microextraction (SPME) for volatile isolation, optimizing fiber coating (e.g., PDMS/DVB) .
  • Quantitative GC :
    • Internal Standards: Add deuterated analogs (e.g., D4_4-2E,4Z-Heptadien-1-ol) to correct for matrix effects .
    • Calibration Curves: Use 5–7 concentration points with R2^2 > 0.99 for linearity validation .

Table 2 : Example GC parameters for separation (adapted from NIST data) :

Column PhaseTemperature RampCarrier GasRetention Index
DB-Wax40°C → 250°C (5°C/min)He1323

Advanced: How should researchers address irreproducibility in synthetic yields of this compound?

Methodological Answer:

  • Troubleshooting Checklist :
    • Catalyst Purity : Test transition-metal catalysts (e.g., Grubbs) for oxidation via XPS or ICP-MS .
    • Moisture Control : Use molecular sieves or Schlenk techniques to eliminate water in moisture-sensitive reactions .
    • Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediate species .
  • Peer Review : Share detailed protocols (including failure modes) in supplementary materials for transparency .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO3_3 before disposal .

Advanced: How can researchers validate this compound’s proposed metabolic pathways in vivo?

Methodological Answer:

  • Isotope Tracing : Administer 14C^{14}C-labeled compound to track metabolite formation via LC-MS/MS .
  • Enzyme Inhibition : Use knockout models (e.g., CRISPR-edited insects) to identify detoxification enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.